molecular formula C7H9O4.Na<br>C7H9NaO4 B15203105 Ethyl 2,4-dioxovalerate, monosodium salt CAS No. 6887-74-7

Ethyl 2,4-dioxovalerate, monosodium salt

Cat. No.: B15203105
CAS No.: 6887-74-7
M. Wt: 180.13 g/mol
InChI Key: GJBKEZBNHOGTCO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxovalerate, monosodium salt (CAS 58931-94-5) is the sodium salt derivative of ethyl 2,4-dioxovalerate (CAS 615-79-2), a β-diketoester with the molecular formula C₇H₉NaO₄ and a molecular weight of 188.13 g/mol . The parent compound, ethyl 2,4-dioxovalerate (C₇H₁₀O₄), is characterized by an activated methylene group flanked by two carbonyl moieties, enabling keto-enol tautomerism and nucleophilic reactivity under acidic conditions .

Properties

CAS No.

6887-74-7

Molecular Formula

C7H9O4.Na
C7H9NaO4

Molecular Weight

180.13 g/mol

IUPAC Name

sodium;ethyl 2,4-dioxopentanoate

InChI

InChI=1S/C7H9O4.Na/c1-3-11-7(10)6(9)4-5(2)8;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

GJBKEZBNHOGTCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)[CH-]C(=O)C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis. The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarity, reactivity, and applications:

Table 1: Comparative Analysis of Ethyl 2,4-Dioxovalerate, Monosodium Salt and Analogues

Compound Name CAS Formula Molecular Weight Key Applications Reactivity Features Safety Profile (WGK)
This compound 58931-94-5 C₇H₉NaO₄ 188.13 Heterocycle synthesis, termite control Activated methylene group, enol formation in acidic media Not reported
Ethyl 2,4-dioxovalerate (ester form) 615-79-2 C₇H₁₀O₄ 158.15 Antifungal agent, precursor for sodium salt Keto-enol tautomerism, nucleophilic addition WGK 3 (high water hazard)
Ethyl pyruvate 617-35-6 C₅H₈O₃ 116.11 Biochemical assays, flavoring agent Alpha-ketoester reactivity, enzymatic substrate WGK 1 (low hazard)
Sodium methyl 2,4-dioxovalerate 10250-59-6 C₆H₇NaO₄ 166.11 Organic synthesis intermediate Similar reactivity to ethyl derivative but lower solubility Not reported
Monosodium L-aspartate 3792-50-5 C₄H₆NO₄Na 171.09 Food additive, diagnostics Chelating agent, pH buffering Non-hazardous

Biological Activity

Ethyl 2,4-dioxovalerate, also known as ethyl 2,4-dioxopentanoate, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, applications in drug synthesis, and relevant research findings.

Ethyl 2,4-dioxovalerate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is known for its ability to undergo several chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of various bioactive compounds:

  • Oxidation : Converts the compound into corresponding carboxylic acids.
  • Reduction : Yields alcohols or other reduced forms.
  • Substitution : Forms different derivatives depending on the nucleophile used.

The compound's solubility in alcohol and ether, but insolubility in water, influences its pharmacokinetics and bioavailability when administered orally.

Antifungal and Antioxidant Properties

Research indicates that ethyl 2,4-dioxovalerate exhibits potential antifungal properties , making it a candidate for developing antifungal agents. Additionally, studies have suggested its antioxidant activity , which may contribute to therapeutic applications against oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Ethyl 2,4-dioxovalerate has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that derivatives synthesized from this compound significantly reduced cell proliferation in various cancer cell lines. For instance, compounds derived from ethyl 2,4-dioxovalerate showed over 75% inhibition of cell growth at specific concentrations .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds derived from ethyl 2,4-dioxovalerate:

  • Synthesis of Pyrazole Derivatives : Ethyl 2,4-dioxovalerate has been used to synthesize pyrazole derivatives that exhibit promising anticancer activities. For example, reactions with hydrazine hydrate produced compounds that showed significant cytotoxicity against cancer cells .
  • Insecticidal Activity : A study reported the synthesis of novel insecticides based on ethyl 2,4-dioxovalerate. These compounds demonstrated effective insecticidal activities against various pests .
  • HDAC Inhibition : Ethyl 2,4-dioxovalerate was also evaluated for its potential as a histone deacetylase (HDAC) inhibitor. Such inhibitors are crucial in cancer therapy due to their role in regulating gene expression associated with tumor growth .

Data Tables

Below are summarized findings from various studies related to the biological activity of ethyl 2,4-dioxovalerate:

Study FocusFindingsReference
Antifungal ActivityEffective against fungal strains
Cytotoxicity>75% inhibition of cell proliferation at 25 µM
Synthesis of PyrazoleDerivatives produced with significant anticancer properties
Insecticidal ActivityNovel compounds showed effective pest control
HDAC InhibitionPotential as a therapeutic agent in cancer treatment

Q & A

Q. What are the standard synthetic protocols for ethyl 2,4-dioxovalerate, and how can purity be ensured?

Ethyl 2,4-dioxovalerate is synthesized via the condensation of diethyl oxalate and acetone in the presence of sodium ethoxide under controlled conditions (−5°C). The reaction mixture is acidified to pH 4, extracted with ethyl acetate, and purified via reduced-pressure distillation to achieve 94% yield and 96% purity. Purity is ensured by avoiding further purification steps, as residual solvents are minimal under these conditions .

Q. What spectroscopic methods are used to characterize ethyl 2,4-dioxovalerate and its derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, ¹³C NMR detects tautomerism in derivatives like 4-acetyl-3-hydroxy-3-pyrroline-2-ones, where peak broadening occurs due to rapid interconversion between keto-enol forms in DMSO . LC-ESI-TOF HRMS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do reactant ratios and concentrations influence the yield of pyrrolidine-2,3-diones in multi-component reactions?

Optimizing the molar ratio of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate is crucial. A 1.5:1:1 ratio (aldehyde:aniline:ethyl 2,4-dioxovalerate) in glacial acetic acid maximizes yields (up to 80%) by favoring imine intermediate formation and subsequent nucleophilic attack by the enol tautomer of ethyl 2,4-dioxovalerate. Excess aldehyde drives the reaction forward, while higher aniline concentrations reduce yields due to side reactions .

Q. What mechanistic insights explain the formation of 4-acetyl-3-hydroxy-3-pyrroline-2-ones from ethyl 2,4-dioxovalerate?

The reaction proceeds via acid-catalyzed imine formation between aniline and aldehyde, generating an iminium ion. Ethyl 2,4-dioxovalerate’s enol tautomer attacks the iminium, followed by intramolecular cyclization to form the pyrroline-2-one core. Theoretical studies suggest the enol form’s nucleophilicity is enhanced in acidic media, accelerating the rate-determining step .

Q. How does tautomerism affect the NMR spectral analysis of derivatives synthesized from ethyl 2,4-dioxovalerate?

Tautomerism in 4-acetyl-3-hydroxy-3-pyrroline-2-ones leads to dynamic equilibrium between keto and enol forms, causing peak broadening in ¹³C NMR (e.g., acetyl carbons at δ 200–210 ppm). Rate constants for interconversion (~10¹² s⁻¹ in DMSO) are derived from line-shape analysis, confirming rapid isomerization even at room temperature .

Q. What role does ethyl 2,4-dioxovalerate play in asymmetric hydrogenation reactions?

Ethyl 2,4-dioxovalerate serves as a substrate for chiral rhodium or ruthenium catalysts, enabling enantioselective synthesis of 2-hydroxy-4-methyltetrahydrofuran-2-one. Catalyst choice and solvent polarity critically influence enantiomeric excess (e.g., ethanol vs. chloroform) .

Data Contradiction and Analytical Challenges

Q. How can discrepancies in reaction yields when varying reactant concentrations be resolved?

Conflicting yields (e.g., 70% vs. 80%) arise from competing pathways. For instance, increasing aldehyde concentration (0.75 M) improves imine stability, while excess aniline (0.75 M) promotes side reactions like over-protonation. Systematic optimization via Design of Experiments (DoE) or kinetic studies is recommended to identify optimal conditions .

Q. Why do NMR spectra of derivatives synthesized from ethyl 2,4-dioxovalerate exhibit unexpected splitting or broadening?

Dynamic processes like tautomerism or rotameric equilibria cause signal splitting. For example, the acetyl group in 4-acetyl-3-hydroxy-3-pyrroline-2-ones shows two distinct ¹³C NMR signals in DMSO due to slow exchange on the NMR timescale. Variable-temperature NMR or computational modeling (DFT) can clarify these phenomena .

Applications in Heterocyclic Synthesis

Q. How is ethyl 2,4-dioxovalerate utilized in synthesizing bioactive heterocycles?

It acts as a versatile building block for 1,4,5-trisubstituted pyrrolidine-2,3-diones, which exhibit antimicrobial and insecticidal properties. For example, coupling with m-nitroaniline and benzaldehyde yields antifungal agents via a three-component reaction (45–80% yields) .

Q. What strategies improve the scalability of ethyl 2,4-dioxovalerate-based syntheses?

Green solvents (e.g., ethanol) and catalyst recycling enhance sustainability. For instance, chiral rhodium catalysts in ethanol enable reusable asymmetric hydrogenation cycles, reducing waste .

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